molecular formula C6H4BF2IO2 B6291080 2,6-Difluoro-3-iodophenylboronic acid CAS No. 1447827-58-8

2,6-Difluoro-3-iodophenylboronic acid

Cat. No. B6291080
CAS RN: 1447827-58-8
M. Wt: 283.81 g/mol
InChI Key: SBGWMBFITYXKOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

DFIPBA has a complex chemical structure that includes the boron atom attached to a phenyl group with two fluorine atoms and one iodine atom. The molecular formula of DFIPBA is C6H4BF2IO2 .


Chemical Reactions Analysis

DFIPBA can be used in various chemical reactions. For example, it can be used in the Suzuki-Miyaura cross-coupling reactions. It can also be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .


Physical And Chemical Properties Analysis

DFIPBA is a yellow powder or crystalline solid with a melting range between 183-185 ͦ C. It is soluble in a range of solvents including DMSO, THF, and DMF. The molecular weight of DFIPBA is 283.81 g/mol .

Scientific Research Applications

Building Blocks in Organic Synthesis

2,6-Difluoro-3-iodophenylboronic acid is a highly valuable building block in organic synthesis . It’s used in various chemical transformations where the valuable boron moiety remains in the product .

Suzuki-Miyaura Coupling

One of the most important applications of organoboron compounds like 2,6-Difluoro-3-iodophenylboronic acid is in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction used to synthesize biaryl compounds .

Protodeboronation

Protodeboronation of pinacol boronic esters is another application of 2,6-Difluoro-3-iodophenylboronic acid . This process involves the removal of the boron moiety at the end of a sequence if required .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, 2,6-Difluoro-3-iodophenylboronic acid allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .

Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation of 2,6-Difluoro-3-iodophenylboronic acid was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products with interesting biological activities .

Synthesis of (−)-Δ8-THC and Cholesterol

The hydromethylation sequence of 2,6-Difluoro-3-iodophenylboronic acid was applied to methoxy protected (−)-Δ8-THC and cholesterol . This demonstrates the utility of this compound in the synthesis of complex molecules .

Safety and Hazards

DFIPBA is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling DFIPBA . If inhaled, it is advised to remove the person to fresh air and keep comfortable for breathing .

Mechanism of Action

Target of Action

2,6-Difluoro-3-iodophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, the boron moiety of the compound is transferred from boron to palladium . This process involves the compound acting as a formally nucleophilic organic group .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety of the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The compound’s adme properties would likely be influenced by its chemical structure and the nature of the boronic ester moiety . The boronic ester moiety is more stable than organoboranes, which contributes to the compound’s bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds .

Action Environment

The action of 2,6-Difluoro-3-iodophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound’s stability and efficacy in the Suzuki–Miyaura coupling are enhanced by its increased stability compared to organoboranes . This increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

properties

IUPAC Name

(2,6-difluoro-3-iodophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWMBFITYXKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)I)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-iodophenylboronic acid

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